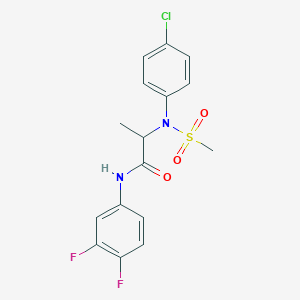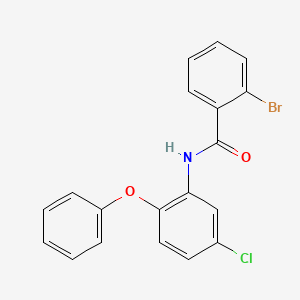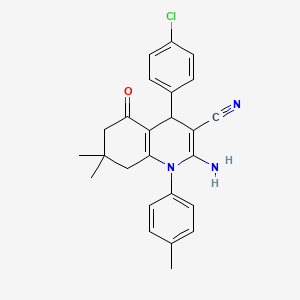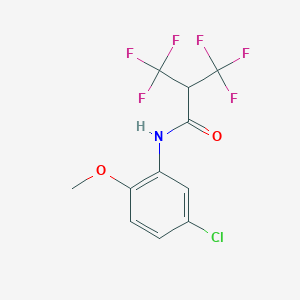
N~2~-(4-chlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) in the body. It is a selective agonist of the ghrelin receptor and has shown potential in medical research applications.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide works by binding to the ghrelin receptor, which is located in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone, leading to an increase in insulin-like growth factor-1 (IGF-1) levels. IGF-1 is a key regulator of growth and development in the body, and its increase leads to the anabolic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in lean body mass, bone density, and muscle strength. It also leads to a decrease in body fat and an improvement in lipid metabolism. Additionally, this compound has been shown to improve sleep quality and cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-(4-chlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments include its ability to stimulate GH secretion without the need for exogenous GH administration. It also has a long half-life, making it suitable for once-daily dosing. However, the limitations of using this compound in lab experiments include its cost and the potential for off-target effects due to its selectivity for the ghrelin receptor.
Future Directions
For research on N~2~-(4-chlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide include its potential in the treatment of age-related diseases such as Alzheimer's and Parkinson's, as well as its use in combination with other drugs for the treatment of cancer cachexia. There is also a need for further studies on its long-term safety and efficacy.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been used in various medical research applications, including the treatment of growth hormone deficiency, sarcopenia, and osteoporosis. It has also been studied for its potential in improving cognitive function, reducing inflammation, and increasing insulin sensitivity.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-10(16(22)20-12-5-8-14(18)15(19)9-12)21(25(2,23)24)13-6-3-11(17)4-7-13/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEBLLMMBHQXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-benzyl-8-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4171920.png)
![1-allyl-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171923.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4171936.png)
![7-(3-chlorophenyl)-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171942.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4171950.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171957.png)
![3-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4171972.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4171981.png)
![4-bromo-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4171990.png)
![ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-2'-oxo-5'-phenyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4171995.png)
